molecular formula C20H17N3O4 B2560044 1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941904-65-0

1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2560044
CAS No.: 941904-65-0
M. Wt: 363.373
InChI Key: YPLSQQCSATYKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a nitro-substituted aromatic aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, aryl halides, nucleophiles.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives.

Scientific Research Applications

1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: .

    N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: .

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitro group, benzyl group, and dihydropyridine core make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-benzyl-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14-7-9-17(23(26)27)11-18(14)21-20(25)16-8-10-19(24)22(13-16)12-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLSQQCSATYKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.